
AEG-41174
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AEG-41174 is a novel, non-ATP competitive, small molecule tyrosine kinase inhibitor targeting therapeutically significant kinases including JAK2 and Bcr-Abl, and is currently in a Phase 1 clinical trial (hematological malignancies).
Applications De Recherche Scientifique
AEG-41174 in Breast Cancer
A significant application of AEG-41174 (astrocyte elevated gene-1) is observed in breast cancer research. A study by Li et al. (2008) identified AEG-1 as a novel prognostic marker for breast cancer progression and overall patient survival. They found that AEG-1 expression was considerably higher in breast cancer cell lines compared to normal breast epithelial cells. High AEG-1 expression correlated with poor overall survival in breast cancer patients, suggesting its role in cancer progression (Li et al., 2008).
AEG-41174's Role in Various Cancers
AEG-1's role extends beyond breast cancer. Sarkar et al. (2009) reported that AEG-1 expression is elevated in advanced stages of many cancers, linking it with poor survival. They highlighted its role in tumorigenesis, proliferation, invasion, metastasis, and gene expression in various cancers (Sarkar et al., 2009).
AEG-41174 and NF-κB Pathway
Emdad et al. (2006) focused on AEG-1’s interaction with the nuclear factor κB (NF-κB) pathway, which is crucial in tumor progression and metastasis. Their findings suggest that AEG-1 activates NF-κB, representing a key molecular mechanism by which AEG-1 promotes growth and invasion in neoplastic conditions (Emdad et al., 2006).
AEG-41174 in Neuroblastoma
AEG-1’s potential as a therapeutic target was explored in the context of neuroblastoma. Liu et al. (2009) reported that knockdown of AEG-1 inhibited cell proliferation and apoptosis in neuroblastoma cells. It also enhanced chemo-sensitivity to cisplatin and doxorubicin, suggesting its role in tumorogenic properties and as a possible target for adjuvant therapy in neuroblastoma (Liu et al., 2009).
AEG-41174's Multifunctional Role
Ying et al. (2011) delved into the multifunctional role of AEG-1 in cancer biology, highlighting its involvement in several signaling cascades contributing to tumor development and progression. They suggested AEG-1 as a potential prognostic biomarker and therapeutic target due to its correlation with tumor progression and patient survival (Ying et al., 2011).
AEG-41174 and Prostate Cancer
In prostate cancer research, Kikuno et al. (2007) found that AEG-1 overexpression played a crucial role in cancer progression and could serve as a genetic biomarker and molecular target for anticancer agents to prevent cell progression and metastasis (Kikuno et al., 2007).
Propriétés
Nom IUPAC |
NONE |
|---|---|
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AEG41174; AEG 41174; AEG-41174 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



